rac-(1R,2S)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid, cis
Overview
Description
rac-(1R,2S)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid, cis: is a chiral compound with a trifluoromethyl group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid, cis typically involves the following steps:
Starting Material: The synthesis begins with cyclohexane as the starting material.
Introduction of Trifluoromethyl Group: A trifluoromethyl group is introduced to the cyclohexane ring through a reaction with a trifluoromethylating agent, such as trifluoromethyl iodide, under specific conditions.
Carboxylation: The carboxylic acid group is introduced via a carboxylation reaction, often using carbon dioxide in the presence of a base.
Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as chromatography or crystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Bulk Synthesis: Large-scale reactions using industrial reactors.
Purification: Purification steps such as distillation, crystallization, and chromatography to isolate the desired product.
Quality Control: Rigorous quality control measures to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
rac-(1R,2S)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid, cis has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceuticals.
Materials Science: Employed in the development of advanced materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid, cis involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes, receptors, or other biomolecules. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
rac-(1R,2S)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid, trans: Similar structure but different stereochemistry.
rac-(1R,2S)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid, cis: Similar structure but different functional groups.
This compound: Similar structure but different substituents.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a trifluoromethyl group and a carboxylic acid group. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
(1R,2S)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O2/c9-8(10,11)6-4-2-1-3-5(6)7(12)13/h5-6H,1-4H2,(H,12,13)/t5-,6+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGWFGSHOZGADV-RITPCOANSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161170-50-9 | |
Record name | rac-(1R,2S)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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